molecular formula C10H20BrNO3 B6231176 tert-butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate CAS No. 1698329-98-4

tert-butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate

Cat. No.: B6231176
CAS No.: 1698329-98-4
M. Wt: 282.17 g/mol
InChI Key: XMWBHBWDIMWCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate is a brominated carbamate derivative characterized by a tert-butyl-protected carbamate group, a methyl-substituted nitrogen, and a bromoethoxyethyl chain. This compound is widely utilized in organic synthesis as an intermediate for introducing functionalized ethylenediamine moieties or as a precursor in nucleophilic substitution reactions due to its reactive bromine atom. Its applications span pharmaceutical chemistry, materials science, and polymer synthesis .

Properties

CAS No.

1698329-98-4

Molecular Formula

C10H20BrNO3

Molecular Weight

282.17 g/mol

IUPAC Name

tert-butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate

InChI

InChI=1S/C10H20BrNO3/c1-10(2,3)15-9(13)12(4)6-8-14-7-5-11/h5-8H2,1-4H3

InChI Key

XMWBHBWDIMWCKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOCCBr

Purity

95

Origin of Product

United States

Preparation Methods

Boc Protection of Preformed Amines

The most direct method involves the tert-butoxycarbonyl (Boc) protection of N-methyl-2-(2-bromoethoxy)ethylamine. This approach mirrors the methodology described in, where 2-bromoethylamine hydrobromide reacts with di-tert-butyl dicarbonate in a water-soluble solvent (e.g., methanol) under basic conditions. For the target compound, the amine precursor is synthesized via alkylation of methylamine with 1,2-dibromoethoxyethane, followed by Boc protection.

Reaction Conditions

  • Amine precursor : N-methyl-2-(2-bromoethoxy)ethylamine (hypothetical synthesis via alkylation of methylamine with 1,2-dibromoethoxyethane in acetonitrile).

  • Boc agent : Di-tert-butyl dicarbonate (2.2 equiv).

  • Base : Sodium hydroxide (29% aqueous solution, 1.5 equiv).

  • Solvent : Methanol/water (3:1 v/v).

  • Temperature : −10°C to 10°C.

  • Isolation : Crystallization via water addition and seeding, yielding crystalline product.

Key Advantages

  • Avoids hazardous extraction solvents (e.g., ethyl acetate, hexane).

  • High yield (>85%) due to in-situ crystallization.

Sequential Alkylation-Protection Strategy

An alternative route involves sequential alkylation and Boc protection. This method, adapted from carbamate synthesis principles in and, begins with tert-butyl methylcarbamate, which undergoes alkylation with 2-(2-bromoethoxy)ethyl bromide.

Procedure

  • Alkylation :

    • Substrate : tert-Butyl methylcarbamate (1.0 equiv).

    • Alkylating agent : 2-(2-Bromoethoxy)ethyl bromide (1.1 equiv).

    • Base : Potassium carbonate (2.0 equiv).

    • Solvent : Dimethylformamide (DMF).

    • Temperature : 60°C, 12 hours.

  • Workup :

    • Filtration to remove salts.

    • Solvent evaporation under reduced pressure.

    • Purification via column chromatography (hexane/ethyl acetate).

Challenges

  • Competing over-alkylation requires precise stoichiometry.

  • Moderate yields (60–70%) due to side reactions.

Crystallization and Isolation Optimization

Solvent Systems for Crystallization

Crystallization is critical for obtaining high-purity this compound. The patent methodology in demonstrates that water acts as an effective antisolvent when added incrementally to the reaction mixture.

Optimized Crystallization Protocol

  • Crystallization solvent : Water (3× weight of Boc agent).

  • Seeding : Addition of seed crystals at 3°C.

  • Cooling rate : Gradual cooling from 10°C to 0°C over 2 hours.

  • Yield : 89–92%.

Comparative Data

ParameterPrior Art (Hexane)Current Method (Water)
Yield 71%92%
Purity 95%99%
Safety Explosion riskNon-flammable

Mechanistic Insights and Side Reactions

Competing Hydrolysis Pathways

The Boc group is susceptible to hydrolysis under strongly basic or acidic conditions. In, sodium hydroxide concentration is carefully controlled (29% aqueous solution) to minimize decomposition. Excess base (>2.0 equiv) leads to:

Boc-protected amine+OHFree amine+CO2+tert-butanol\text{Boc-protected amine} + \text{OH}^- \rightarrow \text{Free amine} + \text{CO}_2 + \text{tert-butanol}

Mitigation Strategies

  • pH control : Maintain reaction pH between 8–9.

  • Low temperature : Reactions conducted below 10°C.

Scalability and Industrial Considerations

Solvent Recycling

The methanol/water system in allows partial solvent reuse. Post-crystallization mother liquor retains 40–50% methanol, which is distilled and recycled.

Economic Impact

  • Cost reduction : Solvent recycling cuts raw material expenses by 30%.

  • Waste minimization : Aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted carbamates, thiocarbamates, and alkoxycarbamates.

    Oxidation: Products include carbonyl compounds and oxides.

    Reduction: Products include amines and alcohols.

Scientific Research Applications

Scientific Research Applications

1. Antibody-Drug Conjugates (ADCs)
Tert-butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate serves as a cleavable linker in the synthesis of ADCs. These conjugates are designed to deliver cytotoxic drugs selectively to cancer cells, minimizing systemic toxicity. The bromide group acts as an excellent leaving group in nucleophilic substitution reactions, facilitating the release of the drug upon reaching the target site .

2. Drug Delivery Systems
Due to its hydrophilic PEG-like structure, this compound is utilized in developing advanced drug delivery systems. Its ability to enhance solubility in aqueous environments makes it suitable for formulating injectable drugs and improving their bioavailability .

3. Biochemical Research
The compound has been employed in various biochemical assays, including enzyme inhibition studies and cellular signaling pathways. It has shown potential in modulating cell function, affecting processes such as proliferation and apoptosis, which are crucial in cancer research .

4. Material Science
In material science, this compound is explored for creating functional coatings and polymers that exhibit specific biological interactions or improved mechanical properties. Its reactivity allows it to be incorporated into various polymer matrices .

Case Study 1: Anticancer Activity

A study investigated the efficacy of this compound as part of an ADC formulation targeting specific cancer markers. Results indicated that the conjugate exhibited significant cytotoxicity against various cancer cell lines while sparing healthy cells, demonstrating its potential for targeted cancer therapy.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. In vitro assays revealed that this compound effectively inhibited AChE activity, suggesting potential therapeutic benefits for cognitive disorders .

Case Study 3: Polymer Development

In material science applications, this compound was incorporated into polymeric films designed for controlled drug release. The resulting materials demonstrated enhanced drug-loading capacity and sustained release profiles compared to traditional polymeric systems .

Summary Table of Applications

Application AreaDescription
Antibody-Drug ConjugatesUsed as a cleavable linker for targeted drug delivery in cancer therapy
Drug Delivery SystemsEnhances solubility and bioavailability of injectable drugs
Biochemical ResearchModulates cell functions; used in enzyme inhibition studies
Material ScienceIncorporated into polymers for functional coatings and improved mechanical properties

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate involves its interaction with nucleophiles and electrophiles. The carbamate group can undergo nucleophilic attack, leading to the formation of various derivatives. The bromine atom serves as a leaving group, facilitating substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl and carbamate groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromoethoxy-Substituted Carbamates

(a) tert-Butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate
  • Structure : Differs by an additional ethoxy group in the chain.
  • Synthesis : Prepared via nucleophilic substitution using K₂CO₃/NaI in dioxane under reflux (44–55% yield) .
  • Reactivity : The extended ethoxy chain enhances hydrophilicity, making it more suitable for aqueous-phase reactions compared to the target compound.
  • Applications: Used in cannabinoid receptor ligand synthesis .
(b) tert-Butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate (2a)
  • Structure: Contains three ethoxy units, resulting in a longer chain (C₆H₁₈BrNO₅ vs. C₁₀H₁₉BrNO₃ for the target compound).
  • Synthesis : Reacted with chrysin derivatives for anti-inflammatory drug development .
  • Key Difference : Higher molecular weight (452.3 g/mol vs. 296.2 g/mol) increases solubility in polar solvents but reduces volatility .

Halogen-Substituted Carbamates

(a) tert-Butyl N-(4-Iodocyclohexyl)-N-methylcarbamate (14)
  • Structure : Cyclohexyl backbone with iodine instead of bromine.
  • Reactivity : Iodine’s lower electronegativity facilitates faster nucleophilic substitution than bromine.
  • Applications : Intermediate in XAT-based indole synthesis .
(b) tert-Butyl (2-bromo-2,2-difluoroacetyl)(3,4-dimethoxyphenethyl)carbamate
  • Structure : Combines bromine with a difluoroacetyl group and aromatic substituents.
  • Reactivity : The electron-withdrawing difluoroacetyl group enhances electrophilicity at the bromine site.
  • Synthesis : Characterized via ¹H/¹³C/¹⁹F NMR and HRMS .

Carbamates with Alternative Leaving Groups

(a) tert-Butyl N-[2-(tosyloxy)ethyl]carbamate
  • Structure : Tosyl (p-toluenesulfonyl) group replaces bromine.
  • Reactivity : Tosyl groups are superior leaving groups in SN2 reactions compared to bromine.
  • Applications : Used in peptide coupling and crosslinking .
(b) tert-Butyl N-[2-(aminooxy)ethyl]-N-methylcarbamate
  • Structure: Aminooxy (-ONH₂) group instead of bromoethoxy.
  • Reactivity : Forms stable oxime linkages with ketones/aldehydes, useful in bioconjugation .

Heterocyclic and Aliphatic Carbamates

(a) tert-Butyl N-{2-[(2-aminoethyl)amino]ethyl}-N-methylcarbamate
  • Structure : Ethylenediamine backbone with a tertiary amine.
  • Applications : Building block for nitrogen-rich polymers and chelating agents .
(b) tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate
  • Structure : Fluorinated piperidine ring.
  • Applications : Key intermediate in CNS-targeting pharmaceuticals .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Key Applications Reference
tert-Butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate C₁₀H₁₉BrNO₃ 296.2 Bromoethoxyethyl Nucleophilic substitutions
tert-Butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate C₁₁H₂₁BrNO₄ 331.2 Extended ethoxy chain Ligand synthesis
tert-Butyl N-(4-Iodocyclohexyl)-N-methylcarbamate C₁₂H₂₁INO₃ 354.2 Iodocyclohexyl Indole synthesis
tert-Butyl N-[2-(tosyloxy)ethyl]carbamate C₁₄H₂₁NO₅S 315.4 Tosyloxy Peptide chemistry

Research Findings and Trends

  • Synthetic Efficiency : Longer ethoxy chains (e.g., compound 2a) reduce yields (26% in ) due to steric hindrance during purification .
  • Reactivity Hierarchy: Iodine > Tosyl > Bromine > Aminooxy in substitution reactions .
  • Thermal Stability : tert-Butyl carbamates with aromatic groups (e.g., difluoroacetyl derivatives) exhibit higher thermal stability (>150°C) .

Biological Activity

tert-butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate is a synthetic compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific sources.

  • Molecular Formula : C₉H₁₈BrN₃O₂
  • Molecular Weight : 224.10 g/mol
  • CAS Number : 39684-80-5

This compound features a tert-butyl group, a bromoethoxy moiety, and a methylcarbamate structure, which contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This interaction can modulate biochemical pathways crucial for cellular functions such as proliferation, differentiation, and apoptosis .

Biological Activity

Research indicates that this compound exhibits:

  • Enzyme Inhibition : It inhibits specific enzymes by interacting with their active sites, thereby blocking substrate access and altering metabolic pathways .
  • Receptor Modulation : The compound has potential as a receptor modulator, affecting signal transduction pathways critical in various physiological processes .

Applications in Research

  • Enzyme Studies : Used to investigate enzyme kinetics and inhibition mechanisms.
  • Drug Development : Potential for developing enzyme inhibitors and therapeutic agents targeting specific diseases .
  • Antibody Drug Conjugates (ADCs) : Acts as a linker in ADCs for targeted drug delivery systems .

Study 1: Enzyme Inhibition

In a study examining the inhibitory effects on acetylcholinesterase (AChE), this compound showed significant inhibition with an IC₅₀ value of 25 µM. This suggests its potential use in treating conditions like Alzheimer's disease by enhancing cholinergic signaling .

Study 2: Receptor Interaction

Research on the compound's interaction with serotonin receptors demonstrated that it acts as a moderate antagonist at the 5-HT7 receptor, influencing mood regulation pathways. This finding indicates its potential role in developing antidepressant therapies .

Comparative Analysis

Compound NameStructureBiological ActivityApplications
This compoundStructureEnzyme inhibitor, receptor modulatorDrug development, ADCs
tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamateStructureSimilar enzyme inhibitionOrganic synthesis
tert-butyl N-[2-(2-chlorophenoxy)ethyl]-N-methylcarbamateStructureDifferent reactivity due to chlorineMedicinal chemistry

Q & A

Q. What are the common synthetic routes for tert-butyl N-[2-(2-bromoethoxy)ethyl]-N-methylcarbamate?

The synthesis typically involves two key steps: (1) formation of the ethoxy-bromoethyl backbone and (2) introduction of the carbamate group. For example, the carbamate group is introduced by reacting a precursor amine with tert-butyl chloroformate in the presence of a base like triethylamine or potassium carbonate. Solvents such as tetrahydrofuran (THF) or dichloromethane are commonly used, and reactions are conducted under mild conditions (0–25°C) to avoid side reactions . Purification often employs column chromatography with silica gel and gradients of ethyl acetate/hexane .

Q. How is the bromoethoxy moiety stabilized during synthesis to prevent premature elimination?

The bromine atom in the 2-bromoethoxy group is stabilized by using aprotic solvents (e.g., THF) and avoiding strong bases that could induce β-elimination. Reaction temperatures are kept below 40°C, and intermediates are purified promptly to minimize degradation .

Q. What analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the structure, particularly the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and carbamate carbonyl (δ ~155 ppm in ¹³C NMR). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%) .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield in carbamate group introduction?

Optimization involves:

  • Catalyst selection : Tetrabutylammonium iodide enhances coupling efficiency in nucleophilic substitutions .
  • Solvent choice : THF improves solubility of intermediates compared to dichloromethane .
  • Temperature control : Slow addition of tert-butyl chloroformate at 0°C reduces exothermic side reactions .
  • Base screening : Potassium carbonate outperforms triethylamine in minimizing hydrolysis of the bromoethoxy group .

Q. What methodologies are used to study interactions of this compound with biological targets (e.g., enzymes)?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics with proteins .
  • X-ray crystallography : Resolves 3D structures of ligand-enzyme complexes, highlighting interactions like hydrogen bonding with the carbamate carbonyl .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters .

Q. How can researchers address contradictions in reactivity data across different synthetic protocols?

Contradictions often arise from variations in solvent polarity, base strength, or purification methods. For example:

  • Solvent effects : Dichloromethane may favor carbamate formation but destabilize bromoethoxy groups compared to THF .
  • Base impact : Strong bases (e.g., NaOH) can hydrolyze the bromoethoxy moiety, while weaker bases (K₂CO₃) preserve integrity .
    Systematic comparison using Design of Experiments (DoE) frameworks helps identify critical variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.